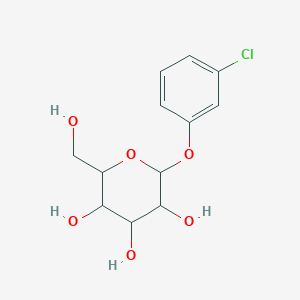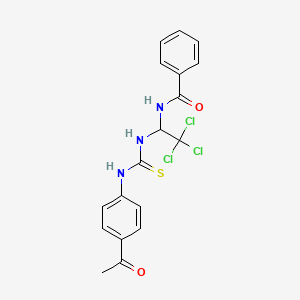![molecular formula C19H16Cl2N2O B5050867 3,4-dichloro-N-[4-(dimethylamino)naphthalen-1-yl]benzamide](/img/structure/B5050867.png)
3,4-dichloro-N-[4-(dimethylamino)naphthalen-1-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-dichloro-N-[4-(dimethylamino)naphthalen-1-yl]benzamide is a synthetic organic compound known for its unique chemical structure and properties This compound is characterized by the presence of dichloro groups on the benzamide moiety and a dimethylamino group attached to a naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-[4-(dimethylamino)naphthalen-1-yl]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4-dichlorobenzoyl chloride and 4-(dimethylamino)naphthalene.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. The use of automated reactors and continuous flow processes can enhance the scalability of the synthesis.
化学反応の分析
Types of Reactions
3,4-dichloro-N-[4-(dimethylamino)naphthalen-1-yl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the benzamide moiety.
科学的研究の応用
3,4-dichloro-N-[4-(dimethylamino)naphthalen-1-yl]benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs and treatments.
Industry: The compound’s reactivity and stability make it useful in industrial processes, including the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3,4-dichloro-N-[4-(dimethylamino)naphthalen-1-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
3,4-dichloro-N-[1-(dimethylamino)cyclohexyl]methylbenzamide: Known for its psychoactive properties and use in research on new psychoactive substances.
3,5-dichloro-N-(4-chlorophenyl)benzamide:
Uniqueness
3,4-dichloro-N-[4-(dimethylamino)naphthalen-1-yl]benzamide stands out due to its unique combination of dichloro and dimethylamino groups attached to a naphthalene ring. This structure imparts distinct chemical and physical properties, making it valuable for specific research applications and differentiating it from other similar compounds.
特性
IUPAC Name |
3,4-dichloro-N-[4-(dimethylamino)naphthalen-1-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2N2O/c1-23(2)18-10-9-17(13-5-3-4-6-14(13)18)22-19(24)12-7-8-15(20)16(21)11-12/h3-11H,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWONUMYDKBTPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 4-[(3S*,4S*)-4-hydroxy-1-(4-methoxybenzoyl)-3-pyrrolidinyl]-1-piperazinecarboxylate](/img/structure/B5050793.png)

![1-(1,3-Benzodioxol-5-yl)-5-[(4-bromophenyl)methylsulfanyl]tetrazole](/img/structure/B5050811.png)

![3-(tetrahydro-2-furanyl)-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5050823.png)


![5-ethyl-2-methyl-4-{3-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]phenyl}pyrimidine](/img/structure/B5050841.png)

![1-[(5-Chloro-2-methoxyphenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B5050846.png)
![6-Amino-4-(4-methoxyphenyl)-3-(trifluoromethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5050860.png)
amino]-N-(4-fluorophenyl)benzamide](/img/structure/B5050872.png)
![(3aS,6aR)-3-[3-(4-methoxyphenyl)propyl]-2-oxo-N-prop-2-enyl-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazole-5-carboxamide](/img/structure/B5050888.png)

